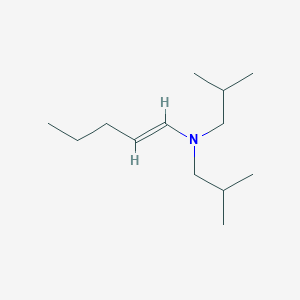
1-(N,N-Diisobutylamino)-1-pentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N,N-Diisobutylamino)-1-pentene is an organic compound characterized by the presence of a pentene backbone with a diisobutylamino group attached to the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N,N-Diisobutylamino)-1-pentene typically involves the reaction of pent-1-ene with N,N-diisobutylamine under specific conditions. One common method is the alkylation of N,N-diisobutylamine with 1-bromo-1-pentene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
1-(N,N-Diisobutylamino)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diisobutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides and alcohols.
Reduction: Primary and secondary amines.
Substitution: Various substituted pentenes depending on the nucleophile used.
科学研究应用
1-(N,N-Diisobutylamino)-1-pentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-(N,N-Diisobutylamino)-1-pentene involves its interaction with various molecular targets. The diisobutylamino group can engage in hydrogen bonding and electrostatic interactions with other molecules, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
相似化合物的比较
Similar Compounds
- N,N-Diisobutylamino-2-pentene
- N,N-Diisobutylamino-3-pentene
- N,N-Diisobutylamino-4-pentene
Uniqueness
1-(N,N-Diisobutylamino)-1-pentene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
属性
分子式 |
C13H27N |
|---|---|
分子量 |
197.36 g/mol |
IUPAC 名称 |
(E)-N,N-bis(2-methylpropyl)pent-1-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-6-7-8-9-14(10-12(2)3)11-13(4)5/h8-9,12-13H,6-7,10-11H2,1-5H3/b9-8+ |
InChI 键 |
IQQMZRVXHDWDGE-CMDGGOBGSA-N |
手性 SMILES |
CCC/C=C/N(CC(C)C)CC(C)C |
规范 SMILES |
CCCC=CN(CC(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
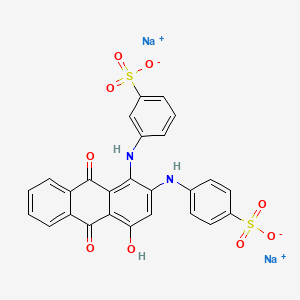
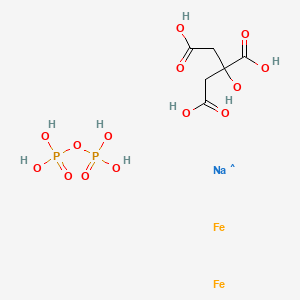
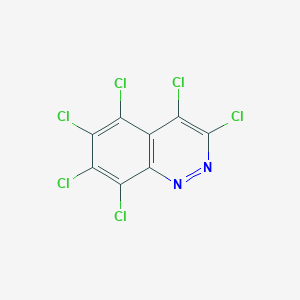
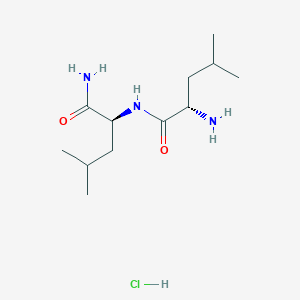

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
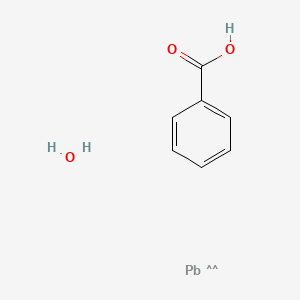


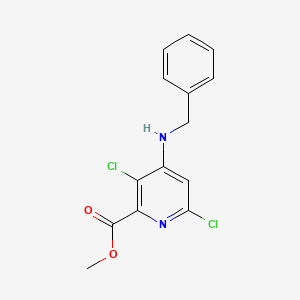
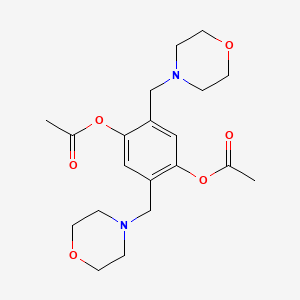
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)
